Selinexor, also known as (S)-N-[(4-chlorophenyl)(1-{[(3R)-1-cyclopentyl-3-piperidyl]methyl}-1H-indazol-5-yl)methyl]-5-hydroxy-2-adamantanecarboxamide, is a first-in-class small molecule inhibitor of the nuclear export protein Exportin 1 (XPO1), also known as chromosome region maintenance 1 (CRM1) [, , , , , , , , , , , , , , , , ]. Selinexor is classified as a Selective Inhibitor of Nuclear Export (SINE) compound [, , , , , , , , , , , ]. It plays a crucial role in scientific research as a tool to study the biological processes governed by XPO1 and its various cargo proteins, including tumor suppressor proteins and growth regulatory proteins [, , , , , , , , , , , , , , , , , , , , , , , , , , ].
Selinexor selectively binds to XPO1, inhibiting its ability to transport cargo proteins from the nucleus to the cytoplasm [, , , , , , , , , , , , , , , , , , , , , , , , , ]. This leads to the nuclear accumulation and activation of various tumor suppressor proteins (e.g. p53, FOXO, pRB, IκB) and growth regulatory proteins, triggering cell cycle arrest and apoptosis in cancer cells [, , , , , , , , , , , , , , , , , , ]. The effectiveness of Selinexor appears to be independent of mutations in MYC and BCL2/6 []. Selinexor has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy [, , , , , , ]. Selinexor may also disrupt nuclear-mitochondrial communication, further contributing to its anti-cancer effects []. Selinexor can modulate the immune system by reducing the population of myeloid-derived suppressor cells (MDSCs) and increasing interferon gamma (IFN-γ) production by CD8+ and CD4+ T cells [].
Selinexor is an orally bioavailable compound [, , ]. It exhibits good brain penetration, supporting its potential use in treating brain tumors [, ]. Detailed analyses of its physicochemical properties, including solubility, stability, and pharmacokinetic parameters, are available in scientific literature and preclinical studies.
Cancer research: Selinexor has shown preclinical and clinical activity in a wide range of cancers, including multiple myeloma, diffuse large B-cell lymphoma, acute myeloid leukemia, glioblastoma, sarcoma, prostate cancer, breast cancer, and ovarian cancer [, , , , , , , , , , , , , , , , , , , , , , , , , ]. It has been studied as a single agent and in combination with other therapies, including chemotherapy, radiation therapy, and immunotherapy. Selinexor has also been explored for its ability to overcome drug resistance in cancer cells.
Immunology research: Selinexor has been shown to modulate the immune system by affecting the function of T cells, NK cells, and MDSCs [, , , ]. This has led to its investigation as a potential immunomodulatory agent for cancer immunotherapy.
Hematology research: Selinexor has been investigated for its effects on erythropoiesis and its potential application in treating beta-thalassemia []. It has been shown to improve late-stage erythropoiesis in vitro, suggesting a potential therapeutic benefit in this inherited blood disorder.
Identifying biomarkers: Research is needed to identify predictive biomarkers for Selinexor response and resistance in different cancer types. This would allow for better patient selection and personalized treatment strategies. []
Optimizing treatment regimens: Ongoing research is focused on optimizing Selinexor dosing and scheduling, as well as exploring novel combination therapies to enhance its efficacy and overcome drug resistance. [, ]
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7
CAS No.: 506-78-5